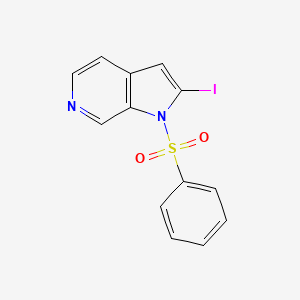

1-(Phenylsulfonyl)-2-iodo-6-azaindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-2-iodopyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-13-8-10-6-7-15-9-12(10)16(13)19(17,18)11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEJNKAENPJXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2C=NC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901223703 | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227270-36-1 | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227270-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901223703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenylsulfonyl 2 Iodo 6 Azaindole and Its Precursors/analogs

Strategies for the Construction of the 6-Azaindole (B1212597) Ring System

The formation of the bicyclic 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is the foundational step in the synthesis of 1-(phenylsulfonyl)-2-iodo-6-azaindole. Various synthetic strategies have been developed to achieve this, ranging from classical cyclization reactions to modern transition metal-catalyzed approaches and multi-component reactions.

Cyclization Reactions for Pyrrolopyridine Annulation

The annulation of a pyrrole (B145914) ring onto a pyridine (B92270) backbone is a common strategy for constructing the 6-azaindole core. One notable approach involves the electrophilic [4+1]-cyclization of 3-amino-4-methylpyridines. For instance, the reaction of 3-amino-4-methylpyridine with trifluoroacetic anhydride (B1165640) (TFAA) can lead to the formation of 2-trifluoromethyl-3-trifluoroacetyl-6-azaindoles in a scalable, one-pot, and metal-free process. This transformation is believed to proceed through the activation of the methyl group under mildly acidic conditions.

Another versatile method for constructing the pyrrolopyridine system is the intramolecular Diels-Alder reaction of oxazoles (IMDAO). This strategy provides a direct route to the 6-azaindole core and has been successfully applied in the total synthesis of natural products.

Transition Metal-Catalyzed Coupling Approaches to Azaindole Cores

Transition metal catalysis has emerged as a powerful tool for the synthesis of azaindoles, offering mild reaction conditions and broad functional group tolerance. nih.gov

Palladium-catalyzed reactions are widely employed for the construction of the 6-azaindole ring system. nih.gov A common strategy involves the heteroannulation of internal alkynes with substituted pyridines. For example, the reaction of amino-ortho-iodopyridines with allyl acetate (B1210297), catalyzed by palladium acetate, can yield 2-methyl-6-azaindoles. nih.gov This process is thought to proceed through the formation of a π-allyl complex followed by an intermolecular nucleophilic attack to generate the pyrrole ring. nih.gov

Furthermore, a practical cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines, utilizing a Pd₂(dba)₃/XPhos/t-BuONa catalytic system, provides a straightforward route to substituted 6-azaindoles. pharmablock.com Site-selective palladium-catalyzed Sonogashira reactions of 3,4-dibromopyridine (B81906) with alkynes, followed by tandem C-N couplings and cyclizations with amines, have also been shown to produce 6-azaindoles in good yields. nih.gov

| Catalyst System | Starting Materials | Product | Reference |

| Pd(OAc)₂ | Amino-ortho-iodopyridines, Allyl acetate | 2-Methyl-6-azaindoles | nih.gov |

| Pd₂(dba)₃/XPhos/t-BuONa | Alkenyl bromides, Amino-o-bromopyridines | Substituted 6-azaindoles | pharmablock.com |

| Pd catalyst | 3,4-Dibromopyridine, Alkynes, Amines | 6-Azaindoles | nih.gov |

Silver catalysts have shown significant reactivity under mild conditions for the synthesis of nitrogen-containing heterocycles. researchgate.net Silver-catalyzed intramolecular cyclization of acetylenic free amines, for instance, can afford azaindoles in very good yields. nih.gov This method is advantageous as it does not require strong acid or base catalysts, or N-substituted substrates. nih.gov The synthesis of 2,5-disubstituted 6-azaindoles has been achieved from substituted aziridines via a silver ion-catalyzed intramolecular cyclization. lookchem.com

Multi-Component Reactions for 6-Azaindole Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The synthesis of polysubstituted 6-azaindolines has been accomplished through a three-component reaction of isocyanoacetamide, an amine, and an aldehyde. nih.gov This reaction proceeds by heating in toluene and results in the formation of a pyrrolidinone-fused azaindoline structure. nih.gov

Installation of the Phenylsulfonyl Protecting Group

Once the 6-azaindole core is synthesized, the next step towards this compound is the introduction of the phenylsulfonyl group at the N1-position of the pyrrole ring. This is typically achieved through an N-arylsulfonylation reaction. While specific literature for the N-phenylsulfonylation of 6-azaindole is not abundant, the general procedure involves the reaction of the N-H of the azaindole with benzenesulfonyl chloride in the presence of a suitable base.

The reaction conditions for the N-sulfonylation of related indole (B1671886) and azaindole systems can be informative. Typically, a strong base such as sodium hydride (NaH) or a milder base like triethylamine (Et₃N) or pyridine is used in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The choice of base and solvent can influence the reaction efficiency and yield.

Direct C-H Iodination of N-Protected 6-Azaindoles

The final step in the synthesis of the target compound is the regioselective iodination at the C2-position of the 1-(phenylsulfonyl)-6-azaindole intermediate. The phenylsulfonyl group at the N1-position influences the electronic properties of the azaindole ring, directing electrophilic substitution.

A powerful method for the C2-iodination of N-substituted azaindoles is deprotometalation-iodolysis. nih.gov This involves the deprotonation at the C2-position using a strong base, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by quenching the resulting organometallic intermediate with an iodine source like molecular iodine (I₂). This method has been successfully applied to 1-arylated 7-azaindoles to achieve regioselective C2-iodination in good yields. nih.gov It is anticipated that a similar strategy would be effective for 1-(phenylsulfonyl)-6-azaindole.

Direct electrophilic iodination is another potential route. Reagents such as N-iodosuccinimide (NIS) or iodine monochloride (ICl) can be used. The regioselectivity of direct iodination on 1-arylated 7-azaindoles has been studied, and it was found that the reaction outcome can be predicted by considering the HOMO orbital coefficients and atomic charges of the substrate. nih.gov For 1-phenyl-7-azaindole, direct iodination with iodine in the presence of potassium hydroxide has been shown to yield the 3-iodo derivative. researchgate.net However, the electronic influence of the N-phenylsulfonyl group is expected to favor iodination at the C2-position in the case of 1-(phenylsulfonyl)-6-azaindole.

| Reagent | Method | Position of Iodination | Reference |

| LiTMP, I₂ | Deprotometalation-Iodolysis | C2 | nih.gov |

| I₂, KOH | Direct Iodination | C3 (on 1-phenyl-7-azaindole) | researchgate.net |

| NIS | Direct Iodination | - | researchgate.net |

N-Sulfonylation Protocols

The N-sulfonylation of 6-azaindole is typically achieved by reacting it with benzenesulfonyl chloride in the presence of a suitable base. Common bases employed for this transformation include sodium hydride (NaH), potassium carbonate (K2CO3), and triethylamine (Et3N). The choice of base and solvent can influence the reaction efficiency and yield. For instance, using a strong base like sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) ensures complete deprotonation of the azaindole nitrogen, leading to a high yield of the N-sulfonylated product. Milder bases like potassium carbonate are also effective, often used in solvents like acetonitrile or acetone.

| Starting Material | Reagents | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|---|

| 6-Azaindole | Benzenesulfonyl chloride | NaH | DMF | 0 °C to rt | >90 |

| 6-Azaindole | Benzenesulfonyl chloride | K2CO3 | Acetonitrile | rt to reflux | 85-95 |

| 7-Azaindole (B17877) | p-Toluenesulfonyl chloride | NaH | DMF | 0 °C to rt | 92 |

Compatibility with Other Functional Groups

The N-sulfonylation reaction is generally compatible with a wide range of functional groups that may be present on the azaindole ring or the sulfonyl chloride. This tolerance is crucial for the synthesis of complex, functionalized molecules. Studies on analogous systems have shown that halides (F, Cl, Br), electron-withdrawing groups (e.g., CF3), and even sterically hindered groups on the sulfonyl chloride are well-tolerated, providing the corresponding N-sulfonylated products in good to excellent yields rsc.orgnih.gov. This compatibility allows for the late-stage introduction of the sulfonyl protecting group in a synthetic sequence, preserving other functionalities for further transformations.

| Substrate | Functional Group | Reaction Conditions | Outcome |

|---|---|---|---|

| Substituted 7-Azaindole | Halogens (F, Cl, Br) | Tosyl chloride, NaH, DMF | High yield of N-tosylated product |

| Substituted Benzenesulfonyl chloride | -OMe, -tBu | 7-Azaindole, NaH, DMF | Good yields (73-91%) of the corresponding N-sulfonylated products nih.gov |

| Substituted Benzenesulfonyl chloride | -CF3 | 7-Azaindole, NaH, DMF | Good yield of the N-sulfonylated product |

Regioselective Iodination Strategies

With the 1-(phenylsulfonyl)-6-azaindole precursor in hand, the next critical step is the regioselective introduction of an iodine atom at the C2 position of the azaindole core. The electron-withdrawing nature of the phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack but also directs substitution to the C2 position.

Direct Iodination Methods for Azaindoles

Direct iodination of 1-(phenylsulfonyl)-6-azaindole can be achieved using various iodinating agents. A common and effective method involves the use of N-iodosuccinimide (NIS) in a suitable solvent such as dichloromethane (DCM) or acetonitrile. The reaction typically proceeds at room temperature and provides the desired 2-iodo product with high regioselectivity. The phenylsulfonyl group is instrumental in directing the electrophilic iodination to the C2 position, as the C3 position is more deactivated. In the absence of the N-sulfonyl group, direct iodination of azaindoles often leads to substitution at the C3 position nih.gov.

| Substrate | Iodinating Agent | Solvent | Temperature | Yield (%) of C2-Iodo Product |

|---|---|---|---|---|

| 1-(Phenylsulfonyl)indole | N-Iodosuccinimide (NIS) | DCM | rt | ~95 |

| 1-(Phenylsulfonyl)-7-azaindole | Iodine | THF | rt | Not reported, but C2 iodination is expected |

| 1-Aryl-7-azaindole | Iodine | THF | rt | 75 (for 1-phenyl-7-azaindole) nih.gov |

Metalation-Assisted Iodination at C2

Metalation-assisted iodination offers an alternative and highly efficient route to introduce iodine at the C2 position, often proceeding under mild conditions and with excellent regioselectivity. These methods involve the generation of a C2-metalated intermediate, which is then quenched with an iodine source.

This strategy involves the deprotonation of the C2-hydrogen of 1-(phenylsulfonyl)-6-azaindole using a strong base, followed by quenching the resulting anion with molecular iodine (I2). A common protocol utilizes a lithium amide base, such as lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LiTMP), in an ethereal solvent like THF at low temperatures (e.g., -78 °C). The resulting C2-lithiated species is highly reactive and readily reacts with iodine to afford this compound in high yield. The use of a combination of LiTMP and a zinc salt, such as ZnCl2·TMEDA, can also be employed to generate a more stable organozinc intermediate, which is then iodinated nih.gov. This method has been successfully applied to N-arylated 7-azaindoles, yielding the 2-iodo derivative in good yields nih.govresearchgate.netsemanticscholar.org.

| Substrate | Base | Iodine Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1-Phenyl-7-azaindole | LiTMP/ZnCl2·TMEDA | I2 | THF | rt | 75 nih.govresearchgate.netsemanticscholar.org |

| 1-(3,5-dimethylphenyl)-7-azaindole | LiTMP/ZnCl2·TMEDA | I2 | THF | rt | 40 researchgate.net |

| 1-Phenylindole | LiTMP/ZnCl2·TMEDA | I2 | THF | rt | 92 nih.gov |

An alternative metalation approach involves a halogen-magnesium exchange reaction. This method requires a 2-halo (typically 2-bromo) substituted 1-(phenylsulfonyl)-6-azaindole as the starting material. The 2-bromo precursor can be synthesized by direct bromination of 1-(phenylsulfonyl)-6-azaindole with a reagent like N-bromosuccinimide (NBS). The subsequent halogen-magnesium exchange is carried out using a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or isopropylmagnesium chloride-lithium chloride complex (iPrMgCl·LiCl), at low temperatures. This reaction generates a C2-magnesiated azaindole species, which is then quenched with iodine to furnish the desired 2-iodo product. This method is particularly useful when direct deprotonation is challenging or leads to side reactions.

| Substrate | Exchange Reagent | Iodine Source | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| m-Iodoanisole | iPrMgBr | I2 | THF | -10 to rt | >95 |

| p-Bromo-N-Boc-aniline | iPrMgCl·LiCl | I2 | THF | -20 to rt | ~90 |

| 5-Bromo-3,3-difluoro-1,3-dihydro-2H-indol-2-one | iPrMgnBu2Li | Benzaldehyde (as electrophile) | THF | -10 | Not specified for iodination |

Convergent and Divergent Synthesis Routes to Substituted 6-Azaindoles

The synthesis of substituted 6-azaindoles, including the specific compound this compound, can be approached through both convergent and divergent strategies. These methodologies provide flexible pathways to access a wide array of derivatives with diverse substitution patterns, which is crucial for medicinal chemistry and materials science applications.

A convergent synthesis involves the assembly of a molecule from several individual fragments that are first prepared separately and then joined together in the later stages of the synthetic sequence. This approach is often efficient for creating complex molecules as it allows for the parallel synthesis of key building blocks. In the context of 6-azaindoles, convergent strategies typically involve the construction of the bicyclic ring system from substituted pyridine and pyrrole precursors.

One notable convergent approach is the palladium-catalyzed cascade C-N cross-coupling/Heck reaction. unl.pt This method utilizes amino-o-bromopyridines and alkenyl bromides to construct the 6-azaindole core in a straightforward manner. unl.pt The reaction proceeds through an initial C-N bond formation followed by an intramolecular Heck reaction to form the pyrrole ring. unl.pt This strategy allows for the introduction of substituents at various positions of the 6-azaindole nucleus by selecting appropriately substituted starting materials.

Another convergent method involves the dilithiation of 3-amino-4-picoline, followed by condensation with carboxylic esters to yield 2-substituted 6-azaindoles. nih.govacs.org This one-step process is advantageous as it does not require protecting groups and utilizes readily available starting materials. acs.org The choice of the carboxylic ester directly determines the substituent at the 2-position of the 6-azaindole ring.

A different convergent strategy for the synthesis of 2,5-disubstituted 6-azaindoles starts from substituted aziridines. acs.orgnih.gov This pathway involves an intramolecular cyclization of azidomethyl substituted pyrroles, which are themselves derived from the aziridine precursors. acs.org This method has been shown to be effective for introducing a variety of aryl groups at the 2- and 5-positions. acs.org

| Convergent Synthesis Method | Starting Materials | Key Features | Resulting Substitution |

| Pd-catalyzed cascade C-N cross-coupling/Heck reaction | Amino-o-bromopyridines, Alkenyl bromides | Straightforward access to the azaindole core. unl.pt | Variously substituted azaindoles. unl.pt |

| Dilithiation and condensation | 3-Amino-4-picoline, Carboxylic esters | One-step synthesis without protecting groups. acs.org | 2-Substituted 6-azaindoles. nih.govacs.org |

| Intramolecular azido cyclization | Substituted aziridines | High yields for diverse aryl groups. acs.org | 2,5-Disubstituted 6-azaindoles. acs.orgnih.gov |

A divergent synthesis , on the other hand, begins with a common intermediate that is then elaborated into a variety of different target molecules. This approach is particularly useful for creating a library of related compounds for structure-activity relationship studies. For 6-azaindoles, a divergent strategy would typically start with a pre-formed 6-azaindole core, which is then functionalized at different positions.

Functionalization of the 6-azaindole core can be achieved through various reactions. For instance, electrophilic substitution reactions can introduce substituents onto the pyrrole ring. The synthesis of this compound itself is an example of a divergent step, where a pre-existing 6-azaindole is first protected with a phenylsulfonyl group and then iodinated at the 2-position.

Microwave-assisted Suzuki-Miyaura cross-coupling reactions of chloro-substituted 6-azaindoles with a variety of boronic acids or potassium organotrifluoroborates represent another powerful divergent method. researchgate.net This allows for the introduction of a wide range of aryl and heteroaryl groups at specific positions on the pyridine ring of the 6-azaindole nucleus. researchgate.net

Furthermore, a formal electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines has been developed for the synthesis of substituted 6-azaindoles, which can also be seen as a starting point for divergent synthesis. rsc.orgchemrxiv.org The resulting 6-azaindole derivatives can then undergo further transformations to generate a diverse set of compounds. rsc.org

| Divergent Synthesis Method | Starting Material | Key Features | Resulting Substitution |

| N-Protection and Halogenation | 6-Azaindole | Stepwise functionalization of the core. | N-Phenylsulfonyl, 2-Iodo substitution. |

| Suzuki-Miyaura cross-coupling | Chloro-6-azaindole | Introduction of diverse (hetero)aryl groups. researchgate.net | 7-Substituted 6-azaindoles. researchgate.net |

| Electrophilic [4+1]-cyclization | 3-Amino-4-methyl pyridines | Access to functionalized 6-azaindoles for further modification. rsc.orgchemrxiv.org | Variously substituted 6-azaindoles. rsc.org |

The choice between a convergent and a divergent synthetic strategy depends on the specific target molecule and the desired diversity of the final products. Both approaches are valuable tools in the synthesis of complex and substituted 6-azaindoles.

Chemical Reactivity and Transformations of 1 Phenylsulfonyl 2 Iodo 6 Azaindole

Reactivity of the C2-Iodo Moiety

The iodine atom at the C2 position is an excellent leaving group, making it the focal point for functionalization. Its reactivity is the key to elaborating the azaindole core into more complex molecules.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon bonds, and the C2-iodo group of the title compound is an ideal handle for these transformations. researchgate.net The general catalytic cycle for these reactions typically involves oxidative addition of the palladium(0) catalyst into the carbon-iodine bond, followed by transmetalation with a coupling partner, and concluding with reductive elimination to yield the final product and regenerate the catalyst. youtube.com

The Suzuki-Miyaura coupling is a widely used reaction to form biaryl or vinyl-aryl bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester. For 1-(Phenylsulfonyl)-2-iodo-6-azaindole, this reaction facilitates the introduction of various aryl or heteroaryl substituents at the C2 position. The reaction is typically carried out in the presence of a palladium catalyst and a base. nih.gov While specific examples for this exact substrate are not detailed in the provided literature, the reaction conditions are well-established for iodo-heterocycles. nih.govresearchgate.net

Table 1: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organoboron Reagent | Phenylboronic acid, Pyridine-3-boronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates the C-C bond formation |

| Ligand | PPh₃, XPhos, DavePhos | Stabilizes and activates the catalyst |

| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and reagents |

The Sonogashira coupling enables the formation of a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is invaluable for synthesizing alkynylated heterocycles. For this compound, coupling with a terminal alkyne would yield a 2-alkynyl-6-azaindole derivative. The process typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgnih.gov This method has been successfully applied to various azaindole isomers, demonstrating its broad utility. nih.gov

Table 2: Typical Conditions for Sonogashira Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Nucleophilic partner wikipedia.org |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling cycle |

| Copper(I) Co-catalyst | CuI | Facilitates the reaction with the alkyne nih.gov |

| Base | Et₃N, Piperidine, DIPA | Scavenges HI and deprotonates the alkyne |

| Solvent | THF, DMF | Solubilizes reactants and reagents |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. mdpi.comresearchgate.net Reacting this compound with an alkene, such as styrene (B11656) or an acrylate, would result in the formation of a 2-vinyl-6-azaindole derivative. This reaction provides a direct method for the alkenylation of the azaindole core. Cascade processes involving Heck reactions have been developed for the synthesis of substituted azaindoles, highlighting the robustness of this transformation. nih.govnih.gov

Table 3: Typical Conditions for Heck Reaction

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Alkene | Styrene, Methyl acrylate | Coupling partner |

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst for the C-C bond formation nih.gov |

| Ligand | P(o-tol)₃, PPh₃ | Stabilizes the palladium catalyst |

| Base | Et₃N, NaOAc, K₂CO₃ | Neutralizes the generated acid (HI) |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

The Stille coupling reaction creates a carbon-carbon bond by reacting an organohalide with an organostannane (organotin) compound, catalyzed by palladium. This reaction is known for its tolerance of a wide variety of functional groups. The coupling of this compound with an organotin reagent, such as tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin, would provide another efficient route to C2-substituted azaindoles.

Table 4: Typical Conditions for Stille Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | This compound | Electrophilic partner |

| Organostannane | Bu₃Sn(Vinyl), Bu₃Sn(Aryl) | Organometallic coupling partner |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyst for the transmetalation cycle |

| Ligand | PPh₃, AsPh₃ | Stabilizes the catalyst and facilitates the reaction |

| Solvent | Toluene, THF, Dioxane | Non-polar aprotic solvents are common |

Direct nucleophilic aromatic substitution (SNAr) of the iodine at the C2 position is generally challenging on electron-rich heterocyclic systems like azaindole. However, the presence of the strongly electron-withdrawing phenylsulfonyl group at the N1 position can increase the electrophilicity of the azaindole ring system. While palladium-catalyzed coupling reactions are far more common for functionalizing this position, certain strong nucleophiles might displace the iodide under specific conditions. More commonly, functionalization at this position via a substitution-like process is achieved through deprotometalation followed by trapping with an electrophile, a reaction that has been documented for related 1-phenylsulfonyl-7-azaindole systems. nih.govresearchgate.net

Transition Metal-Mediated Functionalizations at C2

The carbon-iodine bond at the C2 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions. This functionality serves as a versatile handle for the introduction of a wide range of substituents, enabling the construction of complex molecular architectures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck couplings, are particularly effective for creating new carbon-carbon bonds at this position. nih.govmdpi.com

The Suzuki-Miyaura coupling, for instance, allows for the arylation or vinylation of the C2 position. The reaction of this compound with various boronic acids or esters in the presence of a palladium catalyst and a base leads to the formation of 2-aryl- or 2-vinyl-6-azaindole derivatives. The choice of ligand and reaction conditions is crucial for achieving high yields and preventing side reactions. nih.gov Similarly, Sonogashira coupling with terminal alkynes provides access to 2-alkynyl-6-azaindoles, which are valuable intermediates for further synthetic transformations. nih.govresearchgate.net

Beyond carbon-carbon bond formation, palladium catalysis can also be employed for C-N and C-O bond formation. nih.gov Buchwald-Hartwig amination and etherification reactions, using amines, amides, or phenols as coupling partners, can introduce nitrogen and oxygen-based functionalities at the C2 position, further expanding the chemical diversity accessible from this scaffold. nih.govresearchgate.net

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | 2-Aryl/Vinyl-6-azaindole |

| Sonogashira | Terminal Alkyne | Pd/Cu Catalyst, Base | 2-Alkynyl-6-azaindole |

| Heck | Alkene | Pd Catalyst, Base | 2-Alkenyl-6-azaindole |

| Buchwald-Hartwig | Amine/Amide/Phenol | Pd Catalyst, Ligand, Base | 2-Amino/Amido/Oxy-6-azaindole |

Reactivity at Other Ring Positions of the 6-Azaindole (B1212597) Core

While the C2 position is readily functionalized via its iodo substituent, other positions on the 6-azaindole core can be selectively targeted through various strategies, including directed metalation and electrophilic substitution.

Directed metalation involves the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, creating a nucleophilic site for subsequent reaction with an electrophile. nih.gov While the phenylsulfonyl group on the nitrogen of this compound primarily activates the C2 position, metalation can be directed to other positions, such as C7, by choosing appropriate conditions or modifying the directing group. nih.gov

For example, lithiation of N-sulfonylated azaindoles can be influenced by temperature and the base used. The initial deprotonation often occurs at the most acidic proton, which in N-sulfonyl-7-azaindole has been shown to be at C2. nih.gov However, in the 6-azaindole series, strategic use of bases like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) can potentially achieve deprotonation at the C7 position, adjacent to the pyridine (B92270) nitrogen, especially if the C2 position is already substituted. nih.gov Subsequent quenching with an electrophile (e.g., silyl (B83357) chlorides, alkyl halides, or aldehydes) installs a new substituent at the targeted position.

The 6-azaindole ring, being an electron-rich heteroaromatic system, is susceptible to electrophilic aromatic substitution, primarily at the C3 position, which is analogous to the most reactive position in indole (B1671886). chemistrysteps.com The N-phenylsulfonyl group, while electron-withdrawing, does not completely deactivate the ring towards powerful electrophiles.

A key example is the Vilsmeier-Haack formylation, which introduces a formyl (-CHO) group at the C3 position. organic-chemistry.orgnih.gov Treating an N-protected 6-azaindole with the Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), results in the formation of the corresponding 3-formyl-6-azaindole. chemrxiv.orgchemrxiv.org This reaction provides a valuable building block for further synthetic elaborations. chemrxiv.org

Direct halogenation is another important electrophilic substitution pathway. Using reagents like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), iodine or bromine can be introduced at the C3 position of the N-sulfonylated 6-azaindole core, provided the C2 position is not already halogenated or is less reactive. nih.gov

| Reaction | Reagents | Position of Substitution | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 3-Formyl-6-azaindole derivative |

| Halogenation | NIS, NBS, or I₂/KOH | C3 | 3-Halo-6-azaindole derivative |

Modern synthetic methods increasingly focus on the direct functionalization of C-H bonds, offering a more atom-economical approach compared to traditional cross-coupling reactions. researchgate.netresearchgate.netrsc.org For the 6-azaindole core, regioselective C-H functionalization presents an opportunity to introduce substituents without pre-functionalization. rsc.org

A notable example of regioselective C-H functionalization is the direct introduction of sulfur (sulfenylation) or selenium (selenylation) moieties at the C3 position. nih.gov Research on the analogous N-sulfonyl protected 7-azaindoles has demonstrated that C3-sulfenylation can be achieved under transition-metal-free conditions. nih.gov

One such method employs sulfonyl chlorides as the sulfur source and tetrabutylammonium (B224687) iodide (TBAI) as a promoter. nih.gov The reaction proceeds via a proposed radical mechanism, where a sulfur radical adds chemoselectively to the C3 position of the azaindole ring. This protocol offers high regioselectivity and good functional group tolerance, avoiding contamination from transition metals. nih.gov A similar strategy can be envisioned for C3-selenylation using appropriate selenium-based reagents.

Regioselective C-H Functionalization Reactions

Transformations Involving the Phenylsulfonyl Group

The 1-phenylsulfonyl group is primarily installed as a protecting and activating group. Its removal, or deprotection, is a crucial final step in many synthetic sequences to yield the free N-H azaindole. The strong electron-withdrawing nature of this group makes it stable to many reaction conditions, but it can be cleaved under specific basic or reductive conditions.

Cleavage and Deprotection Strategies

The removal of the N-phenylsulfonyl group from the 6-azaindole core is a critical step in many synthetic routes, allowing for subsequent N-functionalization or the restoration of the N-H moiety. The stability of the sulfonamide bond can be a challenge, often requiring harsh reaction conditions for cleavage.

Studies on the deprotection of N-arylsulfonamides have highlighted the efficacy of acidic conditions. Specifically, trifluoromethanesulfonic acid has been employed for the chemoselective hydrolysis of sulfonamides. Research indicates that the electronic properties of the arylsulfonamide play a significant role in the efficiency of this deprotection. For neutral or electron-deficient N-arylsulfonamides, a near-stoichiometric amount of the acid can effectively cleave the sulfonamide bond. nih.gov Given the electron-deficient nature of the 6-azaindole ring system, which is further accentuated by the iodine at the C2-position, this compound would be expected to undergo deprotection under these acidic conditions.

The general conditions for such a deprotection are presented in the table below.

| Reagent | Conditions | Substrate Scope |

| Trifluoromethanesulfonic acid | Near-stoichiometric amount, often in a suitable solvent | Effective for neutral or electron-deficient N-arylsulfonamides |

Sulfonyl Group Migration and Rearrangements

An intriguing aspect of the chemistry of N-arylsulfonamides is the potential for the sulfonyl group to migrate from the nitrogen atom to a carbon atom of the aromatic or heteroaromatic ring. This rearrangement is often observed as a competing reaction during deprotection attempts, particularly under acidic conditions with electron-rich substrates. nih.gov

While direct studies on sulfonyl group migration specifically for this compound are not extensively documented, the general mechanism has been a subject of comprehensive reviews. rsc.org These migrations can occur through various formal shifts, such as 1,2-, 1,3-, and 1,4-sulfonyl shifts, and can proceed via either polar or radical intramolecular or intermolecular pathways. rsc.org

In the context of N-arylsulfonamides, acid-catalyzed migration is a notable phenomenon. For substrates with sufficient electron density in the aromatic ring, the acidic conditions that are meant to cleave the N-S bond can instead promote an electrophilic aromatic substitution-type rearrangement where the sulfonyl group migrates to an activated position on the ring. nih.gov Although the 6-azaindole ring is generally electron-deficient, the specific electronic environment of the pyrrole (B145914) moiety could potentially influence such rearrangements. The outcome is highly dependent on the substrate and the reaction conditions.

| Reaction Type | Conditions | Outcome |

| Sulfonyl Group Migration | Acidic | Potential rearrangement to a C-sulfonylated azaindole, especially with electron-rich systems |

Studies on Regioselectivity, Chemoselectivity, and Stereoselectivity in Reactions

The reactivity of this compound in further functionalization reactions is a key area of study for the generation of diverse molecular architectures. The regioselectivity of these reactions is of paramount importance.

The N-sulfonyl protection on the azaindole ring is known to direct electrophilic substitution to the C3 position. Studies on the regioselective C-3 sulfenylation of N-sulfonyl protected 7-azaindoles have demonstrated that the C3 position is highly activated towards electrophilic attack. nih.govrsc.org This is attributed to the electronic influence of the sulfonyl group and the inherent reactivity of the pyrrole ring. It is highly probable that this compound would exhibit similar regioselectivity, directing incoming electrophiles to the C3 position.

The table below summarizes the expected regioselectivity for electrophilic substitution on the N-sulfonylated azaindole core.

| Substrate | Reagent Type | Expected Position of Substitution | Rationale |

| This compound | Electrophile | C3 | Activation of the C3 position by the N-sulfonyl group and inherent pyrrole reactivity. |

Chemoselectivity is another critical consideration, particularly when multiple reactive sites are present. In this compound, the primary sites for reaction are the C-I bond at the 2-position, the C3 position, and the pyridine nitrogen of the 6-azaindole ring. The C-I bond is a prime candidate for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would be expected to proceed chemoselectively at the C2 position without affecting the N-sulfonyl group or other positions on the ring under appropriate catalytic conditions.

Furthermore, the pyridine nitrogen can potentially be quaternized or oxidized. However, the presence of the N-phenylsulfonyl group significantly reduces the basicity and nucleophilicity of the pyrrole nitrogen, thus preventing its participation in most reactions.

Stereoselectivity would become a factor in reactions that introduce a new chiral center, for instance, in the alkylation or arylation of a substituent introduced at the C3 position, or if a chiral reagent is used in a coupling reaction. The specifics of stereoselectivity would be highly dependent on the nature of the reactants and the reaction conditions employed.

Applications of 1 Phenylsulfonyl 2 Iodo 6 Azaindole in Advanced Organic Synthesis

As a Versatile Building Block for Complex Heterocyclic Architectures

The strategic placement of the iodo group at the 2-position and the phenylsulfonyl protecting group on the nitrogen atom makes 1-(Phenylsulfonyl)-2-iodo-6-azaindole an ideal substrate for a variety of cross-coupling reactions. These reactions are fundamental in the construction of complex heterocyclic systems, often forming the core of pharmacologically active molecules.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are primary methods for elaborating the 6-azaindole (B1212597) core using this building block. The electron-withdrawing nature of the phenylsulfonyl group enhances the reactivity of the C2-iodo bond towards oxidative addition to the palladium(0) catalyst, facilitating efficient coupling.

Table 1: Examples of Cross-Coupling Reactions Utilizing this compound

| Coupling Partner | Reaction Type | Catalyst/Ligand | Product Type |

| Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | 2-Aryl-6-azaindole |

| Terminal alkyne | Sonogashira | PdCl₂(PPh₃)₂/CuI | 2-Alkynyl-6-azaindole |

| Amine | Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-Amino-6-azaindole |

Note: This table represents generalized examples. Specific reaction conditions may vary.

Research has demonstrated the utility of these reactions in synthesizing a diverse array of substituted 6-azaindoles. For instance, the Suzuki-Miyaura coupling allows for the introduction of various aryl and heteroaryl moieties at the 2-position, leading to structures with extended conjugation and potential applications in organic electronics or as kinase inhibitors. Similarly, the Sonogashira coupling provides access to 2-alkynyl-6-azaindoles, which are valuable intermediates for further transformations, including the synthesis of fused heterocyclic systems.

Precursor for Highly Functionalized 6-Azaindole Analogs

Beyond its direct use in cross-coupling reactions, this compound serves as a crucial precursor for a wide range of highly functionalized 6-azaindole analogs. The iodo group at the 2-position can be readily transformed into other functional groups, significantly expanding the synthetic utility of the 6-azaindole scaffold.

One common transformation is the conversion of the iodo group to a boronic ester via a Miyaura borylation reaction. The resulting 1-(phenylsulfonyl)-6-azaindole-2-boronic acid pinacol (B44631) ester is a stable and versatile intermediate that can participate in subsequent Suzuki-Miyaura couplings to introduce a second point of diversity. This sequential functionalization strategy is highly valuable in the construction of molecular libraries for drug discovery.

Furthermore, the iodo group can be displaced by various nucleophiles or undergo metal-halogen exchange to generate organometallic intermediates, which can then react with a range of electrophiles. This allows for the introduction of a wide variety of substituents at the 2-position, including alkyl, cyano, and formyl groups.

Role in Cascade and Multicomponent Reaction Sequences

While specific examples directly involving this compound in cascade and multicomponent reactions are not extensively documented in readily available literature, the structural features of this compound make it a prime candidate for such transformations. Cascade reactions, where a series of intramolecular transformations occur in a single synthetic operation, and multicomponent reactions, where three or more reactants combine in a one-pot process, are powerful tools for rapidly building molecular complexity. nih.govnih.govresearchgate.net

The reactive C-I bond in this compound can initiate a cascade sequence. For example, a palladium-catalyzed coupling could be followed by an intramolecular cyclization onto another part of the molecule or a tethered substituent. The development of such cascade reactions starting from this building block would represent a significant advancement in the efficient synthesis of complex, fused 6-azaindole systems.

Similarly, in a multicomponent reaction setting, this compound could serve as a key component, with the iodo group participating in a metal-catalyzed cross-coupling step while other functionalities on the coupling partners engage in subsequent bond-forming events. The modular nature of multicomponent reactions would allow for the rapid generation of diverse libraries of complex 6-azaindole derivatives. nih.govresearchgate.net

Contributions to Methodological Development in Organic Synthesis

The use of this compound has contributed to the broader development of synthetic methodologies. The challenges associated with the synthesis and functionalization of nitrogen-containing heterocycles often spur innovation in reaction development. The reactivity of this specific substrate in various palladium-catalyzed reactions has helped to refine and expand the scope of these powerful transformations for heterocyclic systems.

Studies involving this compound have provided valuable insights into the influence of the phenylsulfonyl protecting group on the reactivity of the azaindole core and the C-I bond. This knowledge is transferable to the synthesis of other related heterocyclic systems. Furthermore, the development of efficient methods for the synthesis and subsequent reactions of this compound provides a blueprint for the preparation and elaboration of other functionalized azaindole isomers. The synthesis of various azaindole cores is an active area of research. researchgate.netrsc.orgresearchgate.net

Advanced Spectroscopic Characterization in Research Contexts

Structural Elucidation of Novel Derivatives and Reaction Products

The synthesis of novel derivatives of "1-(Phenylsulfonyl)-2-iodo-6-azaindole" necessitates rigorous structural confirmation. Spectroscopic methods provide a comprehensive picture of the molecular framework, confirming the successful incorporation of new functionalities and the regiochemistry of the reactions.

¹H NMR: The proton NMR spectrum would provide initial information on the number and environment of protons. Key signals would include those for the phenylsulfonyl group and the azaindole core. The chemical shifts of the azaindole protons would be influenced by the electron-withdrawing nature of the phenylsulfonyl group and the iodo substituent.

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The chemical shifts of the carbons in the azaindole ring and the phenylsulfonyl group would be characteristic of their electronic environment. organicchemistrydata.org

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons in the phenyl and azaindole rings. For instance, it would show correlations between the ortho, meta, and para protons of the phenylsulfonyl group. rsc.orggoogle.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum based on the more easily assigned proton spectrum. rsc.orggoogle.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is instrumental in piecing together the molecular skeleton by identifying long-range (2-3 bond) correlations between protons and carbons. For example, it would show a correlation between the protons of the phenylsulfonyl group and the nitrogen-bearing carbon of the azaindole ring, confirming the N-sulfonylation. mdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the relative stereochemistry and conformation of derivatives. amazonaws.com

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Phenylsulfonyl-Substituted Heterocycle

| Atom Position | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |

| Phenyl-C1' | - | 136.1 |

| Phenyl-C2'/C6' | 8.10 | 128.8 |

| Phenyl-C3'/C5' | 7.56 | 129.7 |

| Phenyl-C4' | 7.68 | 135.4 |

| Azaindole-C2 | - | ~120-130 |

| Azaindole-C3 | ~7.0-8.0 | ~100-115 |

| Azaindole-C4 | ~7.5-8.5 | ~140-150 |

| Azaindole-C5 | ~7.0-8.0 | ~115-125 |

| Azaindole-C7 | ~8.0-9.0 | ~145-155 |

Note: The chemical shifts are illustrative and based on data for analogous compounds. Actual values for "this compound" may vary.

HRMS is a critical tool for confirming the elemental composition of newly synthesized compounds. By providing a highly accurate mass measurement (typically to within 5 ppm), HRMS allows for the unambiguous determination of the molecular formula. mdpi.com For "this compound" (C₁₃H₉IN₂O₂S), the expected monoisotopic mass would be calculated and compared with the experimental value. Any derivatives would have their own unique and precisely predictable mass.

Data Table: Expected HRMS Data for "this compound"

| Molecular Formula | Calculated Monoisotopic Mass [M+H]⁺ |

| C₁₃H₉IN₂O₂S | 399.9451 |

IR Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in a molecule. For "this compound," key vibrational bands would be expected for the sulfonyl group (SO₂) and the aromatic rings. The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the regions of 1388-1324 cm⁻¹ and 1169-1142 cm⁻¹, respectively. mdpi.comnih.govresearchgate.net

UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the electronic transitions. The spectrum of "this compound" would be expected to show absorption bands corresponding to π → π* transitions within the phenyl and azaindole aromatic systems. mdpi.commdpi.com The position and intensity of these bands can be influenced by the substituents on the aromatic rings.

Spectroscopic Techniques for Probing Reaction Mechanisms and Kinetics

Spectroscopic methods are not only used for structural elucidation but are also powerful tools for studying the mechanisms and kinetics of reactions involving "this compound".

In-situ NMR and IR Spectroscopy: By monitoring the reaction mixture over time using NMR or IR spectroscopy, it is possible to observe the disappearance of starting materials and the appearance of intermediates and products. This can provide direct evidence for the proposed reaction pathway. researchgate.net

UV-Vis Spectroscopy for Kinetic Analysis: For reactions that involve a change in chromophore, UV-Vis spectroscopy can be used to follow the reaction kinetics. By monitoring the change in absorbance at a specific wavelength, the rate law and rate constants for the reaction can be determined. researchgate.net This has been successfully applied to study the kinetics of reactions involving azaindole derivatives. researchgate.net

Mass Spectrometry for Intermediate Trapping: Electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates in a reaction mixture. By carefully designing the experiment, it is possible to "trap" and identify key species that are part of the catalytic cycle or reaction cascade.

The application of these spectroscopic techniques provides a detailed understanding of the reactivity of "this compound" and is crucial for the rational design of new synthetic methodologies and the optimization of reaction conditions. researchgate.netnih.govresearchgate.net

Future Research Directions and Unexplored Reactivity

Development of Greener and More Sustainable Synthetic Routes

Traditional syntheses of azaindoles often rely on methods that are not environmentally benign, sometimes involving expensive and polluting palladium catalysts or harsh reaction conditions. researchgate.net The future of synthesizing 1-(Phenylsulfonyl)-2-iodo-6-azaindole and its parent core will likely focus on greener alternatives that enhance sustainability.

Key areas for development include:

Water as a Reaction Medium: Research has demonstrated the feasibility of silver-catalyzed intramolecular cyclization of acetylenic free amines "on-water" to produce 7-azaindoles in high yields. organic-chemistry.org Future work could adapt such aqueous methodologies to the 6-azaindole (B1212597) series, potentially eliminating the need for volatile organic solvents.

Catalyst-Free and Protecting-Group-Free Syntheses: Efficient routes to aza- and diazaindoles have been established from chloroamino-N-heterocycles via a Suzuki-Miyaura coupling followed by an acetic acid-catalyzed cyclization, avoiding the need for protecting groups. organic-chemistry.org Another approach involves the dilithiation of 3-amino-4-picoline, which then reacts with carboxylic esters to form 2-substituted 6-azaindoles in a single step. nih.gov Adapting these principles to create the 1-(phenylsulfonyl)-2-iodo-substituted pattern could significantly streamline the synthesis, reduce waste, and improve atom economy.

Novel Energy Sources: The use of microwave heating has been shown to dramatically accelerate key steps in the synthesis of substituted 7-azaindoles. organic-chemistry.org Similarly, visible-light photocatalysis has been employed for the synthesis of related fused-indole systems. rsc.org Exploring these energy sources for the synthesis of this compound could lead to faster reactions, lower energy consumption, and milder reaction conditions.

| Parameter | Conventional Methods (e.g., Palladium-catalyzed) | Potential Green Alternatives |

|---|---|---|

| Solvent | Organic solvents (e.g., Toluene, Dioxane) | Water, bio-based solvents |

| Catalyst | Homogeneous Palladium complexes researchgate.net | Heterogeneous nanocatalysts, Silver, or catalyst-free organic-chemistry.orgmdpi.com |

| Energy Source | Conventional heating | Microwave irradiation, Visible-light photocatalysis organic-chemistry.orgrsc.org |

| Process | Multi-step, may require protecting groups organic-chemistry.org | One-pot, protecting-group-free strategies organic-chemistry.orgnih.gov |

Exploration of Novel Catalytic Systems for Functionalization

While palladium-catalyzed reactions, such as the Sonogashira and Heck couplings, are workhorses in azaindole synthesis, future research will likely explore a broader range of catalytic systems to functionalize the this compound core. organic-chemistry.orgmdpi.com The presence of the iodo group at the C2 position makes it an ideal handle for cross-coupling reactions.

Future avenues of catalytic exploration include:

Alternative Transition Metals: Copper-catalyzed reactions are emerging as a viable alternative to palladium. For instance, a two-step, one-pot process for N-alkylazaindoles involves a copper-free Sonogashira alkynylation followed by a base-mediated indolization. organic-chemistry.org Investigating copper, nickel, or iron catalysts for coupling reactions at the C2 position of this compound could offer cost-effective and less toxic alternatives.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs have been used to generate acyl anion equivalents for a transition-metal-free synthesis of 2-aryl-azaindoles. semanticscholar.org This dual-activation strategy could be explored to introduce various substituents onto the 6-azaindole nucleus, potentially offering new reaction pathways that are complementary to metal-catalyzed methods.

Photoredox Catalysis: The use of visible light-photocatalyzed reactions is expanding rapidly in organic synthesis. A formal (4+2) cycloaddition to form pyrido[1,2-a]indol-6(7H)-ones has been achieved using this technology. rsc.org Applying photoredox catalysis to functionalize the 6-azaindole core, particularly through C-H activation or novel coupling strategies, represents a significant area for future investigation.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, scalability, and process control. uc.pt This is particularly relevant for handling potentially hazardous reagents or intermediates and for the production of high-value compounds like pharmaceutical ingredients.

Future integration of this compound synthesis with these platforms could involve:

Sequential Flow Processes: Multi-step syntheses of complex heterocycles, such as diazepam, have been successfully performed in continuous flow systems. uc.pt A similar sequential flow process could be designed for this compound, starting from simple pyridines and executing sulfonation, cyclization, and iodination steps in a closed, automated system.

Enhanced Safety and Scalability: The synthesis of N-substituted indazoles, which are structurally related to azaindoles, has been achieved in flow, allowing for the safe handling of azide (B81097) intermediates and production on a 200g scale. mdpi.com Applying flow chemistry to the synthesis of 6-azaindoles could enable safer scale-up of reactions that may be exothermic or involve unstable intermediates. enamine.net

Automated Radiolabeling: Flow chemistry has been successfully combined with photoredox radiofluorination to produce PET imaging agents like 6-[¹⁸F]FDOPA. nih.gov Given the importance of azaindoles in drug discovery, developing automated flow-based methods for introducing radioisotopes into the this compound scaffold could accelerate preclinical development.

Computational Design and Prediction of Novel 6-Azaindole Derivatives with Tailored Reactivity

Computational chemistry is an increasingly powerful tool for predicting molecular properties and guiding synthetic efforts. For the 6-azaindole framework, computational studies can provide insights into reactivity and help design derivatives with specific electronic or steric properties.

Future research in this area could focus on:

Predicting Site Selectivity: The 6-azaindole nucleus has multiple potential sites for electrophilic or nucleophilic attack. Computational modeling can predict the electron density at various positions, helping to forecast the outcome of functionalization reactions. For instance, understanding how the N-phenylsulfonyl group and C2-iodo substituent influence the reactivity of the pyridine (B92270) and pyrrole (B145914) rings is crucial for designing selective transformations.

Designing Novel Inhibitors: Computational investigations have been key in understanding how 7-azaindole (B17877) derivatives bind to kinase targets like Fyn and GSK-3β. acs.org Similar in silico methods, such as molecular docking, can be used to design novel derivatives starting from this compound, tailoring the substituents at the C2 position to achieve optimal binding to a specific biological target.

Guiding Catalyst Development: Density Functional Theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the efficacy of different catalytic systems. This can accelerate the discovery of novel catalysts for the functionalization of the 6-azaindole core by identifying promising candidates before extensive experimental screening.

Investigation of Unconventional Reactivity Modes of the 6-Azaindole Framework

While many known reactions of indoles have been translated to azaindoles, the presence of the pyridine nitrogen introduces unique reactivity that remains underexplored. The specific substitution pattern of this compound provides a unique platform to investigate novel transformations.

Potential areas of exploration include:

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(Phenylsulfonyl)-2-iodo-6-azaindole to improve yield and purity?

- Methodological Answer : A stepwise approach is recommended:

- Sulfonylation : React the parent azaindole with phenylsulfonyl chloride in dichloromethane (DCM) under inert conditions, using a base like triethylamine to neutralize HCl byproducts .

- Iodination : Introduce iodine via electrophilic substitution using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C. Monitor reaction progress via TLC.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity crystals. Crystal structure validation via X-ray diffraction ensures conformational integrity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR in deuterated DMSO or CDCl₃ resolve aromatic protons and sulfonyl/iodo electronic environments. Coupling patterns distinguish azaindole regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H] ions).

- X-ray Crystallography : Monoclinic crystal systems (space group P2₁/c) provide bond lengths, angles, and torsion angles. For example, a related indole derivative showed a β angle of 105.374° and unit cell dimensions (a=12.6886 Å, b=9.2655 Å) . Compare with analogs like 6-chloro-2-iodo-1-(phenylsulfonyl)-7-azaindole to validate structural trends .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as sulfonylated indoles may release volatile byproducts .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced Research Questions

Q. How does the electronic environment of the iodo substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The iodine atom acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Its electron-withdrawing nature (via inductive effects) activates the adjacent carbon for nucleophilic attack.

- Optimization : Screen ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to enhance coupling efficiency. For analogs like 6-chloro-2-iodo-7-azaindole, steric hindrance from the sulfonyl group may require higher temperatures (100–120°C) .

Q. How can researchers resolve contradictions in reported reaction outcomes involving this compound?

- Methodological Answer :

- Systematic Variation : Replicate experiments with controlled parameters (e.g., catalyst loading, solvent polarity). For example, DMF may accelerate side reactions vs. THF .

- Analytical Cross-Validation : Use HPLC-MS to identify byproducts. Compare crystallographic data (e.g., unit cell parameters) with literature to rule out polymorphic interference .

Q. What computational approaches are suitable for predicting the binding affinity of this compound in medicinal chemistry studies?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). The sulfonyl group’s hydrogen-bonding capacity can be mapped to active-site residues.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability. Validate with experimental solubility data from analogs like 6-fluoro-biphenyl derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.